molecular formula C10H9F2N3 B6331751 1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1240574-07-5

1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B6331751
CAS No.: 1240574-07-5
M. Wt: 209.20 g/mol
InChI Key: FRBRAVSUOIAUHU-UHFFFAOYSA-N
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Description

1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine is an organic compound with the molecular formula C10H9F2N3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. The presence of the difluorophenyl group enhances its chemical properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 2,5-difluorobenzyl bromide with 4-aminopyrazole. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine
  • 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine
  • 1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine

Uniqueness

1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine is unique due to the specific positioning of the difluorophenyl group, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c11-8-1-2-10(12)7(3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBRAVSUOIAUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=C(C=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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